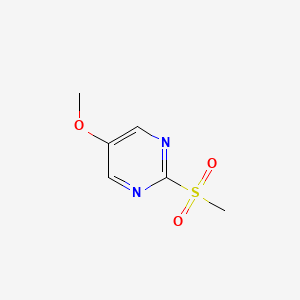

5-Methoxy-2-(methylsulfonyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-5-3-7-6(8-4-5)12(2,9)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZFSIFKVARSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400080 | |

| Record name | 2-methanesulfonyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-09-6 | |

| Record name | 5-Methoxy-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methanesulfonyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHANESULFONYL-5-METHOXY-PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonyl Pyrimidines

The Methylsulfonyl Group as a Strategic Leaving Group in Pyrimidine (B1678525) Chemistry

The methylsulfonyl group (–SO₂CH₃) serves as a highly effective leaving group in the chemistry of 2-(methylsulfonyl)pyrimidines, facilitating nucleophilic aromatic substitution (SₙAr) reactions. nih.gov Its efficacy is attributed to the strong electron-withdrawing nature of the sulfonyl moiety, which significantly activates the pyrimidine ring toward nucleophilic attack, particularly at the C-2 position. nih.gov Research has demonstrated that the methylsulfonyl group, when activated by the pyrimidine ring, exhibits high reactivity and is readily displaced by various nucleophiles. rsc.orgrsc.org

The utility of the methylsulfonyl group as a leaving group is highlighted by its superior performance compared to other common leaving groups in the pyrimidine series. In comparative studies, 2-sulfonylpyrimidine derivatives show significantly higher reactivity than their 2-chloro, 2-methylthio, 2-hydroxy, and 2-amino pyrimidine counterparts. nih.govacs.org Under conditions where these other derivatives are far less reactive or completely unreactive, the sulfonyl-based leaving group enables efficient substitution. nih.govacs.org This enhanced reactivity makes 2-(methylsulfonyl)pyrimidines valuable intermediates in organic synthesis, including the preparation of complex molecules like hyperbranched poly(arylene pyrimidine ether)s through reactions with phenoxide nucleophiles. rsc.orgrsc.org

Nucleophilic Addition-Elimination Mechanisms in 2-(Methylsulfonyl)pyrimidine (B77071) Reactions

The reactions of 2-(methylsulfonyl)pyrimidines with nucleophiles proceed through a nucleophilic aromatic substitution (SₙAr) pathway, which is a classic example of an addition-elimination mechanism. nih.govchemistrysteps.com This two-step process begins with the attack of a nucleophile on the electron-deficient C-2 carbon of the pyrimidine ring. chemistrysteps.comsavemyexams.com This initial "addition" step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. chemistrysteps.com

In the subsequent "elimination" step, the aromaticity of the pyrimidine ring is restored by the departure of the leaving group. chemistrysteps.com In the case of 2-(methylsulfonyl)pyrimidines, the methylsulfonyl group is expelled as a methanesulfinate (B1228633) anion (CH₃SO₂⁻), which is a stable species and thus a good leaving group. nih.govnih.gov This process results in the net substitution of the methylsulfonyl group with the incoming nucleophile, yielding a stable 2-substituted pyrimidine product. nih.gov

Reactivity with Thiol-Containing Biomolecules (e.g., Cysteine, Glutathione)

2-(Methylsulfonyl)pyrimidines exhibit notable reactivity with thiol-containing biomolecules, making them effective agents for the S-arylation of cysteine residues in peptides and proteins. nih.govnih.gov The reaction with the thiol side chain of cysteine proceeds rapidly under physiological conditions to form stable thioether linkages. nih.govnih.gov This specific reactivity has been harnessed for applications such as cysteine "capping" in proteomics and the development of covalent inhibitors targeting enzymes with active-site cysteine residues. nih.govnih.gov

Kinetic studies using model nucleophiles such as N-acetylcysteine methyl ester (NACME) and L-glutathione (GSH) have quantified this reactivity. Under pseudo-first-order conditions at pH 7.0, the reaction of a reference 2-methylsulfonylpyrimidine was found to be rapid, with quantitative arylation of NACME occurring within minutes. nih.gov The reaction with the larger tripeptide glutathione (B108866) was approximately three times slower under the same conditions. nih.gov A characteristic byproduct of these reactions is the formation of methanesulfinic acid, which can be observed spectroscopically. nih.gov

| Nucleophile | Rate Constant (k) in M⁻¹s⁻¹ |

|---|---|

| N-acetylcysteine methylester (NACME) | ~4.5 x 10⁻² |

| L-glutathione (GSH) | ~1.6 x 10⁻² |

Kinetic and Thermodynamic Aspects of Arylation Reactions

The kinetics of S-arylation reactions involving 2-(methylsulfonyl)pyrimidines are significantly influenced by reaction conditions, particularly pH. nih.govacs.org Studies have shown that these reactions are faster at pH 7.0 compared to pH 6.5. nih.govacs.org This observation is consistent with the reaction mechanism, as a higher pH increases the equilibrium concentration of the more nucleophilic thiolate anion (R-S⁻) relative to the neutral thiol (R-SH). nih.govacs.org

The reaction rates can be finely tuned over several orders of magnitude by modifying the substituents on the pyrimidine ring or the nature of the sulfonyl leaving group. nih.gov This tunability allows for the design of reagents with specific reactivity profiles for various applications in bioconjugation and chemical biology. nih.gov The predictable nature of these SₙAr reactions provides a robust platform for developing covalent modifiers with controlled reactivity. nih.gov

| Compound | Rate Constant (k) in M⁻¹s⁻¹ | Relative Reactivity |

|---|---|---|

| 2-Methylsulfonylpyrimidine (Reference) | ~1.6 x 10⁻² | 1 |

| 2-Methylsulfonylbenzothiazole (MSBT) | ~0.23 | ~20x faster |

| 1-Phenyl 5-methylsulfonyl tetrazole | ~4.3 | ~270x faster |

| 2-Methylsulfonyl-1,3,4-oxadiazole 5-phenyl | ~160 | ~10,000x faster |

| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | ~1200 | ~75,000x faster |

Influence of Substituent Electronic Properties on Pyrimidine Reactivity

The reactivity of the 2-(methylsulfonyl)pyrimidine scaffold is highly dependent on the electronic properties of other substituents on the pyrimidine ring. nih.govnih.gov Electron-withdrawing groups enhance the electrophilicity of the C-2 carbon, thereby increasing the rate of nucleophilic attack. nih.gov Conversely, electron-donating groups tend to decrease reactivity.

Systematic studies have revealed that substitution at the 5-position of the pyrimidine ring has a particularly significant impact on reactivity. nih.gov For instance, the introduction of strongly electron-withdrawing groups, such as a trifluoromethyl group, can lead to a rate acceleration of up to 1000-fold compared to the unsubstituted parent compound. nih.govacs.org The effect of these substituents on reaction rates often correlates well with established electronic parameters, such as Hammett σ values, providing a predictable tool for modulating reactivity. nih.govacs.org Altering the core heterocyclic structure itself, for example by replacing the pyrimidine ring with a more electron-deficient 1,3,5-triazine, can also drastically increase reactivity. nih.govacs.org

| Compound Scaffold | Observation |

|---|---|

| 1,4-Pyrazine | Completely switched off reactivity |

| Pyrimidine (Reference) | Base reactivity (k ≈ 1.6 x 10⁻² M⁻¹s⁻¹) |

| Quinazoline | Marginally faster than pyrimidine (k ≈ 2.8 x 10⁻² M⁻¹s⁻¹) |

| 1,3,5-Triazine | Drastically increased reactivity |

Stability and Hydrolysis Profiles of 2-(Methylsulfonyl)pyrimidine Scaffolds in Diverse Conditions

The 2-(methylsulfonyl)pyrimidine scaffold generally exhibits good stability under typical aqueous and physiological conditions, which is crucial for its application in biological systems. nih.govnih.gov The thioether adducts formed upon reaction with cysteine are also notably stable at neutral pH. nih.govnih.gov

The stability of the heterocyclic core is a key factor. While the pyrimidine ring provides a good balance of reactivity and stability, more activated systems can be prone to rapid degradation. nih.gov For example, the analogous 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine, while being highly reactive, is susceptible to rapid hydrolysis even in the presence of trace moisture. nih.govacs.org This highlights the fundamental importance of the pyrimidine ring in providing a scaffold that is reactive enough to engage with biological nucleophiles but stable enough to avoid premature decomposition. nih.govacs.org The 5-methoxy group on the specific compound is also generally stable to acidic hydrolysis. beilstein-journals.org

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Methylsulfonyl Pyrimidine Analogues

Elucidation of Essential Pharmacophoric Features and Key Structural Modulators

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a multitude of biologically active compounds, including anticancer and antimicrobial agents. researchgate.netresearchgate.net For analogues of 5-methoxy-2-(methylsulfonyl)pyrimidine, the essential pharmacophoric features often revolve around the pyrimidine core's ability to mimic endogenous purines and interact with the hinge region of kinase active sites. nih.gov This interaction is frequently mediated by hydrogen bonds, a key feature in the binding of many kinase inhibitors. nih.gov

Key structural modulators that significantly influence the activity of these analogues include:

Substituents at Key Positions: The nature and placement of substituents on the pyrimidine ring are critical determinants of biological activity, influencing factors such as potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Hydrogen Bonding Capabilities: The presence of hydrogen bond donors and acceptors is often crucial for target engagement. For instance, a key hydrogen bond donor motif at the 4-position of a phenyl ring attached to a similar pyrimidine scaffold was found to be essential for mTOR kinase inhibition. nih.gov

Impact of Substitution at Pyrimidine Ring Positions 2, 4, 5, and 6 on Biological Activity

Modifications at various positions of the pyrimidine ring have been shown to have a profound impact on the biological activity of this class of compounds. researchgate.netnih.govnih.gov

The 5-methoxy group is a significant modulator of biological activity. Its presence can influence the molecule's electronic properties and its interactions with biological targets. Studies on related pyrimidine derivatives have shown that methoxy (B1213986) substituents can enhance anticancer activity. researchgate.net The positioning of methoxy groups can affect how the molecule orients itself within a binding pocket, potentially leading to more favorable interactions. researchgate.net For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were found to be crucial for their anticancer properties. researchgate.net The methoxy group, being an electron-donating group, can alter the electron density of the pyrimidine ring, which in turn can affect its binding affinity to target proteins.

The 2-(methylsulfonyl) group is another critical determinant of the pharmacological profile of these analogues. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's interaction with its biological target. nih.govacs.org In the context of kinase inhibitors, the sulfonyl moiety can form important hydrogen bonds with the kinase hinge region. nih.gov The methylsulfonyl group, in particular, has been incorporated into various kinase inhibitors to enhance potency and selectivity. nih.govacs.org For instance, in a series of mTOR kinase inhibitors, the sulfonyl group was part of the initial hit compound that displayed good physicochemical properties and selectivity. nih.gov The presence of a sulfonamide group has also been shown to be important for the inhibitory activity of compounds targeting COX-2. nih.govmdpi.com

Conformational Analysis and Steric Hindrance in Pyrimidine-Based SAR

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how different substituents might influence this arrangement. Steric hindrance, which occurs when the size of substituent groups prevents the molecule from adopting the optimal conformation for binding, is a key consideration in SAR studies. nih.gov

For instance, in the development of Aurora A kinase inhibitors, structure modeling was used to design compounds that could induce a specific "DFG-out" conformation of the kinase. nih.gov The introduction of bulky groups can sometimes lead to a loss of activity due to steric clashes with the target protein. Conversely, carefully chosen substituents can optimize the molecular orientation to minimize steric hindrance and enhance binding affinity.

Rational Design and Optimization Strategies for Enhanced Biological Efficacy and Specificity

The insights gained from SAR studies are invaluable for the rational design and optimization of new drug candidates. nih.govacs.org By understanding which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetics, medicinal chemists can design more effective and specific drugs.

Strategies for optimization include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. nih.gov

Isosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the isosteric replacement of an indole (B1671886) functionality with a urea (B33335) group led to the identification of potent mTOR inhibitors. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. acs.org

Molecular and Cellular Biological Studies: Target Identification and Mechanistic Insights

Investigation of Enzyme Inhibition Profiles of Pyrimidine (B1678525) Sulfonyl Derivatives

The biological effects of pyrimidine sulfonyl derivatives are largely dictated by their ability to inhibit specific enzymes. Research has identified several key enzyme families that are potently modulated by this class of compounds, leading to significant downstream cellular consequences.

Cyclin-Dependent Kinases (CDKs) Modulation and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. nih.gov This has made them attractive targets for the development of novel cancer therapies. nih.gov The 2,4-diamino-5-ketopyrimidine scaffold has been identified as a novel class of potent, ATP-competitive inhibitors that selectively target the CDK family. nih.gov

A notable example is the compound 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, known as R547. nih.gov This molecule, which features a diaminopyrimidine core and a methanesulfonyl group, demonstrates potent inhibitory activity against several key cell cycle kinases. nih.gov The critical structural components responsible for this activity include the diaminopyrimidine core, a substituted 4-piperidine moiety at the C2-amino position, and a 2-methoxybenzoyl group at the C5 position. nih.gov X-ray crystallography has confirmed that R547 binds to the ATP-binding site of CDK2. nih.gov Such inhibitors effectively block cell cycle progression, ultimately leading to the inhibition of tumor cell growth. nih.govmdpi.com

| Compound | Target Kinase | Inhibition Constant (Ki, µM) | Cell Line | Growth Inhibition (IC50, µM) |

|---|---|---|---|---|

| R547 | CDK1/Cyclin B | 0.001 | HCT116 | 0.08 |

| R547 | CDK2/Cyclin E | 0.003 | ||

| R547 | CDK4/Cyclin D1 | 0.001 |

Cyclooxygenase (COX-1 and COX-2) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective COX-2 inhibitors were developed to provide anti-inflammatory benefits with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org

The methylsulfonylphenyl pyrimidine structure is a key pharmacophore for potent and selective COX-2 inhibition. The mechanism of selectivity involves the insertion of the arylsulfonamide or sulfone moiety into a specific side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1. nih.gov This interaction can preclude the formation of a salt bridge with Arg-120, a binding mode common to many non-selective NSAIDs. nih.gov Instead, some inhibitors may bind in an inverted conformation where a carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 in the COX-2 active site. nih.gov

Identification and Characterization of Novel Kinase Targets (e.g., Plasmodial Kinases)

The search for new therapeutic agents for diseases like malaria has led to the investigation of plasmodial kinases as potential drug targets. nih.govmdpi.comresearchgate.net The pyrimidine scaffold has proven to be a versatile starting point for developing inhibitors against these parasite-specific enzymes. For instance, a screen of 2,4-dianilinopyrimidines identified compounds with nanomolar potency against five different P. falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. nih.gov

While direct studies on 5-Methoxy-2-(methylsulfonyl)pyrimidine against plasmodial kinases are limited, related structures incorporating both pyrimidine and sulfonamide moieties have been synthesized and evaluated as antimalarial agents. nih.govmalariaworld.org These compounds have shown potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. malariaworld.org Interestingly, the primary targets identified for a series of pyrimidine-tethered sulfonamides were the plasmodial cysteine proteases falcipain-2 and falcipain-3, rather than kinases. nih.govmalariaworld.org This highlights that while the pyrimidine scaffold is effective against plasmodial kinases, the addition of a sulfonyl group can shift the target profile towards other essential parasite enzymes. nih.govmalariaworld.org

Mechanistic Studies of Sortase A (SrtA) Inhibition

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria, such as Staphylococcus aureus, that anchors surface proteins essential for virulence to the cell wall. nih.govnih.govrsc.org As such, SrtA is a prime target for the development of anti-virulence therapies. The 2-sulfonylpyrimidine scaffold has been identified as a new class of potent, covalent inhibitors of SrtA. nih.govnih.gov

The mechanism of inhibition involves the covalent modification of the active site cysteine residue (Cys184) of SrtA. nih.govnih.gov This occurs through a concerted nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this process, the protonated thiol of the cysteine residue attacks the electrophilic C-2 position of the pyrimidine ring, leading to the departure of the sulfinate leaving group and the formation of a stable covalent bond between the enzyme and the pyrimidine moiety. nih.govacs.org Molecular docking and kinetic studies suggest that the catalytic histidine residue (His120) in the SrtA active site acts as a base, facilitating the reaction. nih.govnih.gov This class of inhibitors shows selectivity for protonated cysteine residues as found in SrtA, with no reaction observed with the more nucleophilic cysteine residues found in other protease families like cathepsins. nih.govnih.gov

| Compound | Substituent on Pyrimidine | kinact (min-1) | KI (µM) | k2nd (M-1min-1) |

|---|---|---|---|---|

| Parent Compound 4 | H | 0.03 | 37 | 810 |

| Derivative 7b | Br | 0.10 | 44 | 2272 |

| Derivative 5a | Cl | 0.08 | 47 | 1702 |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, AP-1) by Pyrimidine Analogues

Pyrimidine analogues can exert profound effects on intracellular signaling cascades that control cell fate decisions like proliferation, survival, and apoptosis. The transcription factor families Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are central nodes in these pathways, often downstream of kinase signaling. nih.govnih.govfrontiersin.org

Recent studies have demonstrated that 2-sulfonylpyrimidines can function as targeted covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a crucial enzyme in the B-cell receptor signaling pathway, which directly leads to the activation of NF-κB. nih.govnih.gov By covalently modifying BTK, these sulfonylpyrimidine compounds effectively block downstream signaling. Gene expression analysis in cells treated with these inhibitors confirms the repression of pathways associated with NF-κB. nih.gov

The AP-1 transcription factor is a downstream target of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govfrontiersin.org Given that pyrimidine sulfonyl derivatives can inhibit various upstream kinases (like CDKs), it is plausible that they also indirectly modulate AP-1 activity. nih.gov The activation of specific signaling pathways can alter the composition and phosphorylation status of the AP-1 complex, thereby modulating its ability to activate different sets of genes and contribute to distinct biological outcomes. nih.gov The interplay between signaling pathways is complex; for example, NF-κB and another pathway, Nrf2, can engage in crosstalk, competing for transcriptional co-activators. mdpi.com

Interactions with Key Cellular Macromolecular Targets (e.g., Tubulin Colchicine (B1669291) Site)

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for mitosis, making them a key target for anticancer drugs. nih.govmdpi.com Several distinct ligand-binding sites exist on tubulin, including the colchicine site. nih.govmdpi.com Inhibitors that bind to this site disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com

Heterocyclic pyrimidines have been identified as a new class of tubulin polymerization inhibitors that target the colchicine binding site. researchgate.net Extensive biological studies and molecular modeling confirm that these compounds work by competitively binding to the colchicine site on tubulin. researchgate.net While not all pyrimidine derivatives are active, specific substitutions are key for potency. For example, replacing a pyrazole (B372694) ring with a pyrimidine in certain combretastatin (B1194345) analogues can lead to a significant loss of activity, indicating that the specific heterocyclic core is crucial for effective binding. researchgate.net

Studies on various pyrimidine-containing scaffolds have yielded compounds that inhibit tubulin polymerization with IC50 values in the low micromolar range, comparable to or even superior to colchicine itself. mdpi.commdpi.com Furthermore, related N-sulfonyl-aminobiaryl compounds have also been developed as potent antitubulin agents, demonstrating that the sulfonyl moiety is compatible with potent inhibition of tubulin polymerization. nih.gov

| Compound Class/Example | Reported IC50 (µM) |

|---|---|

| Indole-1,2,4-triazole Scaffold (Compound 25a) | 2.1 |

| Colchicine (Reference) | 2.52 |

| Naphthalene-thiazole derivative (St. 55) | 3.3 |

| 3,4-Dihydropyridine-2(1H)-thione derivative (Compound 4c) | 17 |

Lack of Publicly Available Data on the Molecular and Cellular Biological Studies of this compound

Despite a thorough search of scientific literature and databases, no specific molecular or cellular biological studies detailing the effects of the chemical compound this compound on cellular responses such as proliferation and apoptosis, or its receptor affinity and antagonist activity, are publicly available.

Consequently, it is not possible to provide the detailed research findings and data tables requested for the following sections:

Receptor Affinity and Ligand-Receptor Antagonist Activity Investigations

While research exists for other pyrimidine derivatives and compounds with methoxy (B1213986) or methylsulfonyl groups, the explicit focus on "this compound" as per the instructions cannot be fulfilled due to the absence of specific data for this compound in the current body of scientific research.

Computational Chemistry and in Silico Modeling for 5 Methoxy 2 Methylsulfonyl Pyrimidine Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of 5-Methoxy-2-(methylsulfonyl)pyrimidine, this technique is crucial for understanding how they interact with their biological targets at an atomic level.

Research on various pyrimidine (B1678525) derivatives has utilized molecular docking to elucidate their binding modes with specific proteins. For instance, studies on 2-(4-methylsulfonylphenyl)pyrimidine derivatives as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme have used docking to identify key interactions within the enzyme's active site. These analyses revealed that the inhibitors orient themselves to interact with crucial amino acid residues such as Arg513, Val523, Phe518, and Tyr355. nih.gov The interactions are often a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-stacking, which collectively contribute to the stability of the ligand-protein complex. nih.govsemanticscholar.org

Similarly, docking studies of other pyrimidine analogues against targets like human cyclin-dependent kinase-2 have shown specific binding patterns. nih.gov For example, derivatives with different substitutions on the phenyl ring attached to the pyrimidine core exhibit varying binding energies and interactions. These studies often use software like GLIDE to predict binding orientations and scoring functions to estimate the binding affinity. omicsonline.org The analysis of these interactions helps in rationalizing the observed biological activity and in designing new analogues with improved potency.

| Analogue Class | Protein Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 2-(4-methylsulfonylphenyl)pyrimidine derivatives | COX-2 | Arg513, Val523, Phe518, Ser530, Tyr355, His90 | Hydrogen Bonds, Hydrophobic | nih.gov |

| Substituted phenyl pyrimidine derivatives | Cyclin-dependent kinase-2 (CDK2) | Not Specified | Not Specified | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Kinase enzymes | Hinge region residues | Not Specified | researchgate.net |

| Piperazin-1-yl substituted heterobiaryls | 5-HT7 Receptors | Not Specified | Not Specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models are instrumental in predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

A study on a series of novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as COX-2 inhibitors successfully developed a 3D-QSAR model. nih.gov This model was built using a training set of compounds and validated with a test set, showing good predictive power. The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (r²) for the training set and the external predictive correlation coefficient (Q²ext) for the test set. For the aforementioned pyrimidine series, the model yielded an r² of 0.642 and a Q²ext of 0.841, indicating a robust and predictive model. nih.gov

These models often incorporate various molecular descriptors, which can be steric, electronic, or hydrophobic in nature. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods that use steric and electrostatic fields, as well as hydrophobic, hydrogen bond donor, and acceptor fields, to build the model. nih.gov The resulting QSAR models provide insights into which structural features are favorable or unfavorable for activity, guiding the design of more potent compounds. researchgate.net

| Analogue Class | QSAR Model Type | Training Set Correlation (r²) | Test Set Correlation (Q²ext) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| 2-(4-methylsulfonylphenyl)pyrimidine derivatives | Atom-based 3D-QSAR | 0.642 | 0.841 | Pharmacophore (4 H-bond acceptors, 1 H-bond donor) | nih.gov |

| Aminopyrimidinyl pyrazole (B372694) analogues | Hybrid 3D-QSAR (CoMFA) | 0.905 | Not Specified | Steric, Electrostatic | nih.gov |

| Aminopyrimidinyl pyrazole analogues | Hybrid 3D-QSAR (CoMSIA) | 0.895 | Not Specified | Steric, Electrostatic, Hydrophobic | nih.gov |

| N10 substituted 2-methoxy acridone (B373769) analogues | 2D-QSAR | >0.9 | Not Specified | Molecular flexibility, substituent bulk |

Prediction of Binding Affinities and Target Selectivity

A key goal of in silico modeling is to predict how strongly a ligand will bind to its protein target, a quantity known as binding affinity, often expressed as a dissociation constant (Kd) or binding energy (ΔG). For analogues of this compound, computational methods can estimate these values, helping to prioritize compounds for synthesis.

Molecular docking programs provide scoring functions that calculate a value correlated with binding affinity. For a series of pyrimidine derivatives targeting cyclin-dependent kinase-2, docking studies predicted binding energies ranging from -7.4 to -7.9 kcal/mol for the most promising compounds. nih.gov These values suggest a high affinity for the target protein.

Furthermore, computational approaches can be used to predict target selectivity. By docking the same set of ligands against different protein targets, researchers can compare the predicted binding affinities. A ligand that shows a significantly lower binding energy (i.e., higher affinity) for the intended target compared to off-targets is predicted to be more selective. This is crucial in drug design to minimize potential side effects. Studies on pyrimidine derivatives often focus on a specific target, but the methodology allows for broader selectivity profiling against a panel of related proteins, such as different kinase enzymes or receptor subtypes. researchgate.net

| Analogue/Compound ID | Protein Target | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Compound 4c | CDK2 (1HCK) | -7.9 | Molecular Docking | nih.gov |

| Compound 4a | CDK2 (1HCK) | -7.7 | Molecular Docking | nih.gov |

| Compound 4h | CDK2 (1HCK) | -7.5 | Molecular Docking | nih.gov |

| Compound 4b | CDK2 (1HCK) | -7.4 | Molecular Docking | nih.gov |

Electronic Structure Calculations and Quantum Chemical Characterization for Reactivity Prediction

Quantum chemical calculations provide a deep understanding of the electronic structure of molecules, which is fundamental to their reactivity and interactions. mdpi.comscienceopen.com Methods like Density Functional Theory (DFT) are used to characterize analogues of this compound. researchgate.net

These calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For pyrimidine and its halogenated derivatives, quantum chemical methods have been used to obtain the electronic structure data needed for further calculations. nih.gov

Another important property derived from quantum calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively, and can also predict sites for hydrogen bonding. Fukui functions can also be calculated to more precisely identify the most reactive sites within a molecule. researchgate.net These theoretical calculations are invaluable for understanding reaction mechanisms and predicting the chemical behavior of new pyrimidine analogues. nih.govrsc.org

| Parameter | Significance | Computational Method |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | DFT, Hartree-Fock |

| LUMO Energy | Represents the ability to accept an electron. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic/nucleophilic attack and hydrogen bonding. | DFT |

| Fukui Function | Identifies specific reactive sites in a molecule. | DFT |

Analytical Methodologies for 5 Methoxy 2 Methylsulfonyl Pyrimidine and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Methoxy-2-(methylsulfonyl)pyrimidine. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of pyrimidine (B1678525) derivatives, the chemical shifts of protons are influenced by their electronic environment. For this compound, distinct signals are expected for the methoxy (B1213986) and methylsulfonyl protons, typically appearing as sharp singlets. The protons on the pyrimidine ring will exhibit characteristic shifts and coupling patterns depending on their positions and the electronic effects of the substituents. Aromatic protons in similar heterocyclic systems generally resonate in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly diagnostic, influenced by the nitrogen atoms and the electron-withdrawing or -donating nature of the substituents. The carbons of the methoxy and methylsulfonyl groups will also have characteristic chemical shifts.

| ¹H NMR Chemical Shift (δ) Ranges for Key Protons |

| Proton Type |

| Methoxy Protons (-OCH₃) |

| Methylsulfonyl Protons (-SO₂CH₃) |

| Pyrimidine Ring Protons |

| ¹³C NMR Chemical Shift (δ) Ranges for Key Carbons |

| Carbon Type |

| Methoxy Carbon (-OCH₃) |

| Methylsulfonyl Carbon (-SO₂CH₃) |

| Pyrimidine Ring Carbons |

Mass Spectrometry (MS and LC-MS) for Molecular Weight Determination and Adduct Formation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of the compound in complex mixtures.

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the exact molecular weight of the compound, confirming its chemical formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition.

A common phenomenon in electrospray ionization (ESI), often used in LC-MS, is the formation of adduct ions. This occurs when the analyte molecule associates with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). The formation of these adducts can aid in the confirmation of the molecular weight.

| Common Adduct Ions in Mass Spectrometry |

| Adduct |

| Protonated Molecule [M+H]⁺ |

| Sodium Adduct [M+Na]⁺ |

| Potassium Adduct [M+K]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O bond of the methoxy group, the S=O bonds of the methylsulfonyl group, and the C=N and C=C bonds within the pyrimidine ring. researchgate.net The presence and position of these bands provide strong evidence for the compound's structure. For instance, sulfanilamide (B372717) derivatives, which contain a sulfonyl group, typically exhibit symmetric stretching bands for the SO₂ group in the region of 1170 to 1130 cm⁻¹. jst.go.jp

| Characteristic IR Absorption Frequencies |

| Functional Group |

| C-H (aromatic) |

| C-H (aliphatic) |

| C=N (in ring) |

| C=C (in ring) |

| S=O (sulfonyl) |

| C-O (methoxy) |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity and yield in a sample.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for monitoring the progress and yield of its synthesis. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A reversed-phase HPLC method, typically employing a C18 column, is commonly used for the analysis of pyrimidine derivatives. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the pyrimidine ring possesses a strong chromophore. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. While some sulfonylpyrimidines may be amenable to direct GC analysis, derivatization is often necessary to improve their volatility and chromatographic behavior.

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For compounds containing polar functional groups, silylation is a common strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and reducing peak tailing. Another approach is alkylation, which can also enhance volatility. The choice of derivatization reagent and reaction conditions must be optimized for the specific compound. For sulfonamides, methylation of the N1 position has been shown to produce derivatives that are well-resolved by capillary GC. nih.gov

Development of Specialized In Vitro Assays for Reactivity and Biological Evaluation

The development of specialized in vitro assays is a cornerstone in the preclinical evaluation of novel chemical entities such as this compound and its derivatives. These assays are designed to elucidate the compound's reactivity profile and to systematically assess its biological activity across various potential therapeutic targets. This section details the methodologies and research findings pertinent to the establishment of a robust in vitro testing cascade for this class of compounds.

The reactivity of the 2-sulfonylpyrimidine moiety is a critical determinant of its mechanism of action, particularly for its potential as a targeted covalent inhibitor. Assays to characterize this reactivity often involve monitoring the interaction of the compound with model thiols, such as glutathione (B108866) (GSH), which mimics the cysteine residues found in protein targets. The rate of this reaction can be quantified to understand the electrophilic nature of the compound.

For biological evaluation, a tiered approach is typically employed, beginning with broad-spectrum screening to identify potential areas of activity, followed by more specific, target-based assays. These can range from enzyme inhibition assays to cell-based functional assays that measure downstream cellular effects.

Enzyme Inhibition Assays

Derivatives of pyrimidine have been extensively studied as inhibitors of various enzymes, particularly kinases. For a compound like this compound, it would be logical to screen it against a panel of kinases to determine its selectivity profile. For instance, studies on other 2-sulfonylpyrimidine derivatives have demonstrated their potential as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. acs.orgnih.gov In such assays, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is a key parameter.

A representative assay would involve incubating the recombinant enzyme with its substrate and varying concentrations of the inhibitor. The enzyme activity is then measured, often through the detection of a phosphorylated product.

Table 1: Illustrative BTK Inhibition Data for 2-Sulfonylpyrimidine Derivatives

| Compound | BTK Inhibition at 100 nM (%) | BTK IC50 (nM) |

|---|---|---|

| Derivative A | >80 | 10 |

| Derivative B | 65 | 50 |

| Derivative C | >80 | 8 |

| Ibrutinib (Control) | >90 | 5 |

Note: This data is representative of findings for 2-sulfonylpyrimidine derivatives and not specific to this compound. Data sourced from studies on BTK inhibitors. acs.org

Similarly, pyrimidine derivatives have been evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. nih.govrsc.org Dual-specificity assays for COX-1 and COX-2 can reveal the selectivity of the compounds, which is a crucial factor in determining their potential therapeutic window and side-effect profile.

Cell-Based Assays for Biological Activity

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of this compound and its derivatives. These assays can measure a wide range of cellular processes, including proliferation, apoptosis, and inflammation.

For instance, in the context of cancer research, the cytotoxic effects of novel pyrimidine derivatives are often evaluated against a panel of human cancer cell lines using assays like the MTT assay. rsc.orgnih.gov This assay measures the metabolic activity of cells and provides an indication of cell viability.

Table 2: Representative Cytotoxicity Data for Pyrido[2,3-d]pyrimidine (B1209978) Derivatives against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 0.57 |

| Derivative 2 | 3.15 |

| Derivative 3 | 1.31 |

| Staurosporine (Control) | 6.76 |

Note: This data is for illustrative purposes and is based on findings for pyrido[2,3-d]pyrimidine derivatives. rsc.org

In the realm of inflammation, cell-based assays using macrophage cell lines, such as RAW 264.7, are commonly employed. rsc.orgscispace.com These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The ability of test compounds to inhibit NO production is a key indicator of their anti-inflammatory potential.

Table 3: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells by Morpholinopyrimidine Derivatives

| Compound | NO Inhibition (%) at 12.5 µM |

|---|---|

| Derivative V4 | 78 |

| Derivative V8 | 85 |

| Untreated Control | 0 |

Note: This data is representative of findings for morpholinopyrimidine derivatives and is not specific to this compound. scispace.com

Reactivity Assays with Model Thiols

To assess the potential for covalent modification of target proteins, reactivity assays with model thiols like glutathione (GSH) are instrumental. acs.org These experiments can be monitored by techniques such as LC-MS to determine the rate of adduct formation. This information is crucial for understanding the compound's stability and its potential for forming covalent bonds with cysteine residues in proteins.

The development of these specialized in vitro assays is an iterative process, with the results from initial screens guiding the selection and optimization of more specific and mechanistically informative assays. This systematic approach is essential for building a comprehensive pharmacological profile of this compound and its derivatives.

Metabolic Investigations and Biotransformation Studies of Pyrimidine Sulfonyl Derivatives

Integration of 5-Methoxy-2-(methylsulfonyl)pyrimidine Analogues into Pyrimidine (B1678525) Nucleotide Metabolic Pathways

For a pyrimidine analogue to be biologically active or degraded through endogenous routes, it must be recognized by and integrated into the cell's natural pyrimidine metabolic pathways. These intricate networks are responsible for the synthesis, recycling, and breakdown of pyrimidine nucleotides, the essential building blocks of DNA and RNA. bohrium.comwikipedia.org The structural similarity of an analogue to natural pyrimidines like uracil (B121893) and thymine (B56734) determines its potential to be processed by the enzymes governing these pathways. bohrium.com

Cells utilize two primary routes for maintaining their pyrimidine nucleotide pool: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis: This energy-intensive pathway builds pyrimidine rings from simple precursors such as bicarbonate, aspartate, and glutamine. The process involves a series of enzymatic steps culminating in the formation of uridine (B1682114) monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides. nih.gov Pyrimidine analogues can theoretically interfere with this pathway by inhibiting key enzymes.

Salvage Pathway: This more energy-efficient route recycles pre-existing pyrimidine bases and nucleosides obtained from the breakdown of nucleic acids. nih.gov Enzymes in this pathway convert these recycled components back into nucleotides. Pyrimidine analogues that mimic natural bases can be anabolized (built up) into fraudulent nucleotides via this pathway, subsequently being incorporated into DNA or RNA or inhibiting essential enzymes. wikipedia.org

Conversely, the catabolic (breakdown) pathways degrade pyrimidines into smaller, excretable molecules like beta-alanine. nih.gov For a compound like this compound to enter these pathways, it would need to be recognized as a substrate by the catabolic enzymes.

Enzyme Systems Involved in Pyrimidine Derivative Biotransformation

Xenobiotics, including pyrimidine derivatives, are primarily metabolized by a suite of enzymes designed to increase their water solubility and facilitate excretion. This process is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, catalyzing a variety of oxidative reactions. rsc.org The susceptibility of an aromatic ring, like pyrimidine, to CYP-mediated oxidation is heavily influenced by its electron density. A common metabolic strategy to enhance the stability of drug candidates is to replace electron-rich aromatic rings with more electron-deficient nitrogen-containing heterocycles, which are less prone to oxidation. acs.org

The pyrimidine ring itself is relatively electron-deficient. However, the presence of a strong electron-donating 5-methoxy group increases the electron density of the ring, potentially creating a site for oxidative metabolism (e.g., O-demethylation) by CYP enzymes, such as CYP3A4, which is responsible for metabolizing over 50% of marketed drugs. rsc.org

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, a critical step in detoxification.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches a glucuronic acid moiety to the substrate. It is a major metabolic pathway for many drugs. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the substrate.

These conjugation reactions significantly increase the hydrophilicity of the compound, promoting its elimination via urine or bile. The potential sites for these reactions on this compound or its oxidized metabolites would depend on the accessibility of functional groups that can act as acceptors for the glucuronyl or sulfate (B86663) group.

Influence of Substituents on Metabolic Stability and Prodrug Activation

The substituents on the pyrimidine ring are the primary determinants of its metabolic stability and reactivity. The interplay between the 5-methoxy and 2-methylsulfonyl groups on this compound creates a unique electronic environment.

The 2-methylsulfonyl group is a powerful electron-withdrawing group, making the C2 position of the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack. In contrast, the 5-methoxy group is a strong mesomeric (+M) electron-donating group, which pushes electron density into the ring. Research on the reactivity of 2-sulfonylpyrimidines has shown that the presence of a 5-methoxy group can have a profound deactivating effect. In one study focusing on the reaction of 2-sulfonylpyrimidines with cysteine, a 5-methoxy substituent was found to "completely switch off reactivity" toward nucleophilic aromatic substitution. nih.gov This strong deactivating effect, which reduces the electrophilicity of the pyrimidine ring, strongly suggests that the 5-methoxy group enhances the metabolic stability of the compound by making it a poorer substrate for enzymes that rely on nucleophilic attack mechanisms.

| Substituent | Position | Electronic Effect | Predicted Impact on Metabolic Reactivity |

|---|---|---|---|

| -SO2CH3 (Methylsulfonyl) | 2 | Strongly Electron-Withdrawing (-I, -M) | Increases electrophilicity of the ring, making it a potential site for nucleophilic metabolic attack. |

| -OCH3 (Methoxy) | 5 | Strongly Electron-Donating (+M, -I) | Decreases overall electrophilicity of the ring, counteracting the sulfonyl group and likely increasing metabolic stability. nih.gov |

This inherent stability may be a desirable property, but in cases where enhanced solubility or targeted release is needed, a prodrug strategy can be employed. Prodrugs are inactive precursors that are metabolically converted into the active drug. For pyrimidine derivatives, this often involves attaching a promoiety that improves pharmacokinetic properties, which is later cleaved by metabolic enzymes in vivo. nih.govarupconsult.com

Studies on Pyrimidine Degradation Pathways and Relevant Enzymes (e.g., Dihydropyrimidine Dehydrogenase)

The primary enzyme responsible for the catabolism of natural pyrimidines is Dihydropyrimidine Dehydrogenase (DPD) . nih.gov DPD is the rate-limiting enzyme that catalyzes the reduction of uracil and thymine. Its activity is crucial in the metabolism of fluoropyrimidine anticancer drugs, such as 5-fluorouracil (B62378) (5-FU), where DPD metabolizes over 80% of the administered dose.

The substrate specificity of DPD is relatively narrow, primarily accommodating uracil, thymine, and their close structural analogues. arupconsult.com For a compound like this compound to be a substrate for DPD, it would need to fit into the enzyme's active site. The presence of two bulky and electronically distinct substituents makes it structurally dissimilar from the natural substrates. This significant structural deviation, combined with the electronic deactivation conferred by the 5-methoxy group, makes it highly probable that this compound is a poor substrate for DPD and is not significantly cleared via this catabolic pathway.

| Enzyme System | Metabolic Function | Relevance to this compound |

|---|---|---|

| Cytochrome P450 (CYP) | Phase I Oxidation | Potential for O-demethylation of the 5-methoxy group, though the electron-deficient nature of the core ring may limit extensive oxidation. |

| UGTs / SULTs | Phase II Conjugation | Metabolites generated in Phase I could be substrates for glucuronidation or sulfation, facilitating excretion. |

| Dihydropyrimidine Dehydrogenase (DPD) | Pyrimidine Catabolism | Unlikely to be a significant pathway due to major structural differences from natural substrates (uracil/thymine). nih.govarupconsult.com |

Q & A

Q. What advanced functionalization methods enable the use of this compound in drug discovery pipelines?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-position.

- Click Chemistry : Azide-alkyne cycloaddition to append triazole moieties for bioactivity screening.

- Prodrug Design : Convert the sulfonyl group to a sulfonamide for enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.